4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester
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Overview
Description
Ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3,5-difluorophenyl)-2,4-dioxobutanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-(3,5-Difluorophenyl)-2,4-dioxobutanoic acid.
Reduction: Ethyl 4-(3,5-difluorophenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate exerts its effects is primarily through its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester moiety can undergo hydrolysis to release active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(3,5-dichlorophenyl)-2,4-dioxobutanoate: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 4-(3,5-dimethylphenyl)-2,4-dioxobutanoate: Contains methyl groups instead of fluorine, leading to different chemical and biological properties.
The uniqueness of ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate lies in the presence of the difluorophenyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H10F2O4 |
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Molecular Weight |
256.20 g/mol |
IUPAC Name |
ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,2,6H2,1H3 |
InChI Key |
YBCIANPVZUCVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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